(2-Methoxy-5-methylpyridin-3-yl)methanamine
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Overview
Description
(2-Methoxy-5-methylpyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanamine typically involves the reaction of 2-methoxy-5-methylpyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-Methoxy-5-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxy-3-methylpyridin-2-yl)methanamine
- (3-Methoxypyridin-2-yl)methanamine
- (5-methylpyridin-2-yl)methanamine
Uniqueness
(2-Methoxy-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2-methoxy-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,4,9H2,1-2H3 |
InChI Key |
ZADJIWDMTRZVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)CN |
Origin of Product |
United States |
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